Furan, 2-[(trifluoromethyl)thio]-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58679-57-5 |
|---|---|
Molecular Formula |
C5H3F3OS |
Molecular Weight |
168.14 g/mol |
IUPAC Name |
2-(trifluoromethylsulfanyl)furan |
InChI |
InChI=1S/C5H3F3OS/c6-5(7,8)10-4-2-1-3-9-4/h1-3H |
InChI Key |
WEYILNIYHOHBCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)SC(F)(F)F |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of Furan, 2 Trifluoromethyl Thio Analogues
Intrinsic Reactivity of the Furan (B31954) Heterocycle in Substituted Systems
The furan ring system, a five-membered aromatic heterocycle containing an oxygen atom, exhibits a rich and varied reactivity profile. Its behavior in chemical reactions is significantly influenced by the nature of substituents attached to the ring.
Regioselectivity in Electrophilic Aromatic Substitution Reactions of Furans
Furan is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the oxygen heteroatom, which enriches the aromatic ring with electron density. pearson.comtotal-synthesis.comijabbr.com This increased nucleophilicity, however, also makes the furan ring sensitive to strong acids, which can lead to polymerization or ring-opening reactions. pharmaguideline.commatanginicollege.ac.in Therefore, electrophilic substitutions on furan typically require milder conditions and reagents. ijabbr.commatanginicollege.ac.in
The regioselectivity of electrophilic attack on the furan ring is a well-established phenomenon. Substitution predominantly occurs at the C2 (or α) position. pearson.comulethbridge.ca This preference is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed during the reaction. matanginicollege.ac.inulethbridge.ca Resonance structures of the intermediate resulting from attack at the C2 position show that the positive charge can be delocalized over three atoms, including the oxygen atom, whereas attack at the C3 (or β) position results in an intermediate with only two resonance contributors. matanginicollege.ac.in
The presence of substituents on the furan ring further directs the position of subsequent electrophilic attack. Electron-donating groups (EDGs) activate the ring and typically direct incoming electrophiles to the ortho and para positions relative to the substituent. ulethbridge.cawikipedia.org Conversely, electron-withdrawing groups (EWGs) deactivate the ring by decreasing its electron density, making electrophilic substitution more difficult. pharmaguideline.comwikipedia.org When a deactivating group is present at the 2-position, electrophilic attack is often directed to the 5-position. pharmaguideline.com For instance, the nitration of furan with acetyl nitrate (B79036) occurs at low temperatures to yield 2-nitrofuran, and sulfonation with a sulfur trioxide-pyridine complex affords furan-2-sulfonic acid. ijabbr.com Halogenation with bromine or chlorine is vigorous and can lead to polyhalogenated products unless milder conditions are employed. pharmaguideline.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan
| Reagent/Reaction | Product(s) | Conditions |
| Nitric acid in acetic anhydride (B1165640) | 2-Nitrofuran | Cold |
| Sulfur trioxide in pyridine | Furan-2-sulfonic acid | 100 °C |
| Acetic anhydride with BF₃ or SnCl₄ | 2-Acetyl furan | 0 °C |
| Benzene diazonium salt | 2-Phenyl furan | - |
Nucleophilic Addition and Ring-Opening Pathways of Furan Derivatives
While electrophilic substitution is a hallmark of aromatic character, the reduced aromaticity of furan compared to benzene allows it to undergo addition reactions more readily. matanginicollege.ac.in Nucleophilic attack on the furan ring itself is generally unfavorable unless the ring is activated by strong electron-withdrawing groups. pharmaguideline.com For example, halofurans, particularly those bearing additional electron-withdrawing substituents like nitro or carboxyl groups, are more susceptible to nucleophilic substitution than simple furans. pharmaguideline.com
A more common pathway involving nucleophiles is nucleophilic addition, which can lead to ring-opening. This is often observed under acidic conditions or with specific reagents. pharmaguideline.comresearchgate.net For example, the treatment of furan with bromine in methanol (B129727) results in a 2,5-addition product, 2,5-dimethoxy-2,5-dihydrofuran, which is characteristic of a 1,3-diene system. matanginicollege.ac.in Oxidation of furan with reagents like sodium hypochlorite (B82951) or hydrogen peroxide can also lead to ring-opening. pharmaguideline.com
The presence of certain substituents can facilitate ring-opening. For instance, the boron trifluoride-catalyzed reaction of furan derivatives with ethane-1,2-dithiol proceeds via nucleophilic attack of the thiol on the C2 position of the coordinated furan ring, leading to 2,5-dihydrofuran (B41785) derivatives. rsc.org Similarly, various furan derivatives can undergo ring-opening reactions when treated with different nucleophiles, although the specific conditions and products are highly dependent on the substrate and reagents. researchgate.net In some cases, these ring-opening reactions are part of a tandem sequence, such as the reaction of dimethylsulfonium acylmethylides with acetylenic esters, which proceeds through Michael addition, intramolecular nucleophilic addition, and a 4π ring opening to form polysubstituted furans. rsc.org
Chemical Transformations of the Trifluoromethylthio Moiety
The trifluoromethylthio (-SCF₃) group is a unique and increasingly important functional group in medicinal and materials chemistry. Its strong electron-withdrawing nature and high lipophilicity significantly influence the reactivity of the molecules to which it is attached. nih.govresearchgate.net
Electronic Influence of the Trifluoromethyl Group on Furan Ring Reactivity
The trifluoromethylthio group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms and the polarizable sulfur atom. nih.gov When attached to a furan ring at the 2-position, the -SCF₃ group deactivates the ring towards electrophilic aromatic substitution, making such reactions more challenging compared to unsubstituted furan. The electron-withdrawing effect reduces the nucleophilicity of the furan ring.
This deactivating influence is a result of the inductive effect (-I) of the -SCF₃ group. This effect is expected to direct incoming electrophiles primarily to the meta-position (C4), and to a lesser extent, the other ortho-position (C5), as the arenium ion intermediates for these positions would be less destabilized compared to attack at the C3 position. However, the specific regiochemical outcome will be a balance of both electronic and steric factors.
The presence of the -SCF₃ group can also influence the course of other reactions. For instance, in [3+2] cycloaddition reactions, the trifluoromethyl group has been shown to accelerate the reaction rate but does not necessarily control the regioselectivity, which can be dictated by other substituents on the reacting partners. nih.gov
Reactivity of the Sulfur Atom: Oxidation and Cleavage Reactions
The sulfur atom in the trifluoromethylthio group is susceptible to oxidation. Oxidation of thioethers typically proceeds first to the sulfoxide (B87167) and then to the sulfone. However, the strong electron-withdrawing effect of the trifluoromethyl group makes the sulfur atom less nucleophilic and therefore more resistant to oxidation compared to alkyl thioethers. Specialized oxidizing agents or conditions may be required to effect these transformations.
Cleavage of the C-S bond in trifluoromethylthio ethers can be achieved under certain reductive or oxidative conditions. For example, oxidative desulfurization-fluorination of dithiocarbonates provides a method to synthesize trifluoromethyl ethers, indicating a pathway for C-S bond cleavage and formation of a C-O bond. researchgate.net While specific examples for the cleavage of the furan-SCF₃ bond are not prevalent in the provided search results, general methods for the cleavage of aryl-SCF₃ bonds could potentially be applied. These might include reactions with strong reducing agents or transition-metal-catalyzed processes. The stability of the furan ring under these conditions would be a critical consideration.
Cycloaddition and Rearrangement Processes
Furan and its derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where the furan acts as the diene. The aromaticity of the furan ring means that the initial [4+2] cycloadduct is often in equilibrium with the starting materials, and in many cases, the cycloadducts are unstable and undergo subsequent reactions. irb.hracs.org
The presence of a 2-thio substituent, such as the trifluoromethylthio group, can influence the viability and outcome of these cycloaddition reactions. The electronic nature of the substituent affects the energy levels of the furan's frontier molecular orbitals (HOMO and LUMO), thereby influencing its reactivity with different dienophiles. Electron-withdrawing groups on the furan can lower the HOMO energy, potentially making the cycloaddition with electron-rich dienophiles less favorable.
Intramolecular Diels-Alder reactions of furans (IMDAF) tethered to a dienophile are a powerful tool for the synthesis of complex polycyclic structures. acs.orgresearchgate.netdntb.gov.ua For example, 2-substituted aminofurans undergo intramolecular [4+2] cycloaddition to form oxa-bridged cycloadducts, which can then undergo nitrogen-assisted ring opening and subsequent rearrangement to produce indolines and tetrahydroquinolines. acs.org Similarly, cyclic 2-thiomethyl-5-amidofurans have been shown to undergo intramolecular [4+2]-cycloaddition reactions. researchgate.net
Rearrangement reactions of furan derivatives can be triggered by various stimuli, including acid catalysis. google.com For instance, acylated furan intermediates can undergo a Lewis acid-catalyzed rearrangement involving cleavage of a carbon-oxygen bond and subsequent addition of the cleaved moiety to another position on the ring. google.com Oxidative rearrangement of furfuryl alcohols, known as the Achmatowicz reaction, can be achieved using biocatalytic or photobiocatalytic methods to produce functionalized pyranones. nih.gov While specific examples detailing the cycloaddition and rearrangement of "Furan, 2-[(trifluoromethyl)thio]-" are not explicitly detailed in the search results, the general principles of furan reactivity suggest that this compound would be a potential substrate for such transformations, with the trifluoromethylthio group influencing the reaction pathways and outcomes.
Diels-Alder Reactions and Related Pericyclic Transformations of Furan Derivatives
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool in organic synthesis for the construction of six-membered rings. Furans can act as dienes in these reactions, although their aromatic character makes them less reactive than their carbocyclic counterpart, cyclopentadiene. rsc.org The reactivity and selectivity of Diels-Alder reactions involving furan derivatives are highly dependent on the nature of the substituents on the furan ring. rsc.orgrsc.org
The trifluoromethylthio (-SCF3) group is a strong electron-withdrawing group. The presence of such a group at the 2-position of the furan ring is expected to decrease the electron density of the diene system. This deactivation generally leads to a lower reactivity of the furan derivative in Diels-Alder reactions with electron-poor dienophiles. rsc.org For instance, the reaction of furan with maleic anhydride, a classic Diels-Alder pair, is already less reactive compared to cyclopentadiene, and the introduction of an electron-withdrawing group would likely slow the reaction further. rsc.org
While specific studies on the Diels-Alder reactivity of Furan, 2-[(trifluoromethyl)thio]- are not extensively documented in the provided results, the general principles of furan chemistry suggest that it would be a less reactive diene compared to unsubstituted furan. rsc.org However, it may exhibit enhanced reactivity towards electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions.
The table below summarizes the expected reactivity trends in Diels-Alder reactions of substituted furans.
| Diene | Dienophile | Expected Reactivity | Reference |
| Furan | Maleic Anhydride | Less reactive than cyclopentadiene | rsc.org |
| 2-Electron-Donating Group Furan | Maleic Anhydride | More reactive than furan | rsc.org |
| Furan, 2-[(trifluoromethyl)thio]- | Maleic Anhydride | Less reactive than furan | rsc.org |
| Furan, 2-[(trifluoromethyl)thio]- | Electron-Rich Alkene | Potentially more reactive (Inverse-electron-demand) | N/A |
This table is based on general principles of furan reactivity in Diels-Alder reactions, as specific data for Furan, 2-[(trifluoromethyl)thio]- was not available in the search results.
Intramolecular Cyclizations and Skeletal Rearrangements
The presence of the trifluoromethylthio group can also influence the propensity of furan derivatives to undergo intramolecular cyclizations and skeletal rearrangements. The electron-withdrawing nature of the -SCF3 group can activate adjacent positions for nucleophilic attack or influence the stability of intermediates in rearrangement processes.
Research has shown that trifluoromethylthiolated furan derivatives can be synthesized from β-trifluoromethylthiolated butenolides, which are formed through radical trifluoromethylthiolation and intramolecular cyclization of 2,3-allenoic acids. acs.orgnih.gov This suggests a viable pathway for the formation of the furan ring itself, which could potentially be reversed or lead to other rearrangements under specific conditions.
Furthermore, intramolecular cyclizations involving furan rings are known to be key steps in the synthesis of various complex heterocyclic systems. For example, the Pummerer reaction of allyl sulfoxides can lead to the formation of thio-substituted furans through an intramolecular cyclization of a thionium (B1214772) ion intermediate. chim.it While not directly involving Furan, 2-[(trifluoromethyl)thio]-, this highlights a type of reactivity that could be relevant to its analogues.
Skeletal rearrangements of furan derivatives can be triggered by various stimuli, including acid, base, or light. The -SCF3 group could influence the regioselectivity and feasibility of such rearrangements by affecting the stability of cationic or anionic intermediates.
Elucidation of Reaction Mechanisms
Understanding the mechanisms of reactions involving Furan, 2-[(trifluoromethyl)thio]- is crucial for optimizing reaction conditions and predicting product outcomes. Several experimental and computational techniques are employed for this purpose.
Kinetic Studies and Isotopic Labeling Experiments
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation parameters, and the influence of reactant concentrations and temperature. For instance, kinetic studies on the reaction of hydroxyl radicals with furan and its alkylated derivatives have been conducted to understand their oxidation behavior. elsevierpure.com Similar studies on reactions involving Furan, 2-[(trifluoromethyl)thio]- would provide valuable insights into the role of the -SCF3 group in influencing reaction rates.
Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. By selectively replacing an atom with its isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), one can follow its journey from reactant to product, thereby elucidating bond-forming and bond-breaking steps. While no specific isotopic labeling studies on Furan, 2-[(trifluoromethyl)thio]- were found, this technique is widely used in mechanistic organic chemistry to distinguish between different possible reaction pathways. mdpi.com For example, in a potential rearrangement, labeling a specific carbon atom in the furan ring could determine if it retains its position or migrates.
In Situ Spectroscopic Monitoring of Reaction Progress
In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs, providing information about the formation of intermediates and the consumption of reactants. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly used for this purpose. nih.govnih.gov
For example, in situ FTIR spectroscopy has been used to monitor electrochemically controlled organic reactions, providing kinetic profiles and mechanistic insights. nih.gov This technique could be applied to study the reactions of Furan, 2-[(trifluoromethyl)thio]-, allowing for the direct observation of reactive intermediates that might not be isolable. The changes in the vibrational frequencies of the C-S, C-F, and furan ring bonds could be monitored to follow the course of a reaction.
The table below lists some spectroscopic techniques and the type of information they can provide for mechanistic studies of reactions involving Furan, 2-[(trifluoromethyl)thio]-.
| Spectroscopic Technique | Information Provided | Potential Application | Reference |
| FTIR Spectroscopy | Changes in functional groups, bond vibrations. | Monitoring the disappearance of the furan ring in a Diels-Alder reaction or the formation of new functional groups in a cyclization. | nih.govnih.gov |
| NMR Spectroscopy | Structural information of reactants, products, and stable intermediates. | Characterizing the structure of cycloadducts or rearranged products. | mdpi.com |
| UV-Vis Spectroscopy | Changes in electronic transitions, conjugation. | Following the progress of reactions that involve a change in the chromophore, such as the disruption of the furan's aromaticity. | researchgate.net |
This table provides a general overview of the application of these techniques, as specific in situ monitoring data for Furan, 2-[(trifluoromethyl)thio]- was not available in the search results.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of "Furan, 2-[(trifluoromethyl)thio]-". By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework can be assembled.
High-Field ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis
High-field NMR spectroscopy provides detailed information about the chemical environment of each proton, carbon, and fluorine atom in the molecule.
¹H NMR: The proton NMR spectrum of furan (B31954) and its derivatives typically displays signals in the aromatic region. researchgate.net For "Furan, 2-[(trifluoromethyl)thio]-", the protons on the furan ring are expected to show distinct chemical shifts and coupling patterns that are influenced by the electron-withdrawing nature of the trifluoromethylthio group.
¹³C NMR: The ¹³C NMR spectrum offers a count of the unique carbon atoms and insight into their hybridization and electronic environment. The carbon attached to the sulfur atom and the trifluoromethyl group will have characteristic chemical shifts. The furan ring carbons also exhibit predictable shifts, although the exact values can be influenced by the substituent. rsc.orgresearchgate.net
¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a particularly sensitive and informative technique. nih.govnih.gov A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is a key identifier for the trifluoromethylthio moiety. rsc.org The large chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the electronic environment of the fluorine atoms. nih.govnih.gov
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Elucidation
While one-dimensional NMR provides information about the chemical shifts of individual nuclei, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structure of "Furan, 2-[(trifluoromethyl)thio]-". These techniques reveal which protons are coupled to each other and which protons are attached to which carbon atoms, thereby confirming the substitution pattern on the furan ring.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. thieme-connect.comdoi.org This precision allows for the unambiguous determination of the molecular formula. For "Furan, 2-[(trifluoromethyl)thio]-" (C₅H₃F₃OS), the calculated exact mass can be compared to the experimentally determined value to confirm its elemental composition.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to the molecular ion peak, the mass spectrum displays a series of fragment ions. The pattern of fragmentation is characteristic of the molecule's structure and provides corroborating evidence for the assigned connectivity. The fragmentation of "Furan, 2-[(trifluoromethyl)thio]-" would likely involve the loss of the trifluoromethyl group, the sulfur atom, and cleavage of the furan ring, providing a unique fingerprint for the compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of "Furan, 2-[(trifluoromethyl)thio]-" is expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the furan ring, as well as vibrations associated with the C-O-C ether linkage within the ring. udayton.edunist.gov Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are also anticipated. rsc.org The C-S stretching vibration may also be observable.
Raman Spectroscopy: Raman spectroscopy can provide complementary information to IR spectroscopy. The vibrational modes of the furan ring and the trifluoromethyl group would also be Raman active.
By combining the data from these advanced spectroscopic and analytical techniques, a complete and unambiguous structural assignment of "Furan, 2-[(trifluoromethyl)thio]-" can be achieved.
Fourier-Transform Infrared (FT-IR) Spectroscopy
No experimental FT-IR data for "Furan, 2-[(trifluoromethyl)thio]-" has been found in the surveyed literature. The generation of a data table detailing characteristic vibrational frequencies and their assignments is therefore not possible.
Raman Spectroscopy for Complementary Vibrational Information
Similarly, no published Raman spectra for "Furan, 2-[(trifluoromethyl)thio]-" could be located. Consequently, a discussion of its Raman scattering peaks and complementary vibrational modes cannot be provided.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
There are no available X-ray crystallography studies for "Furan, 2-[(trifluoromethyl)thio]-". As a result, information regarding its crystal system, space group, unit cell dimensions, and other parameters related to its solid-state molecular architecture remains undetermined. A data table of crystallographic information cannot be generated.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. globalresearchonline.netd-nb.info In the study of furan (B31954) and its derivatives, DFT has been instrumental in elucidating the effects of various substituents on the aromaticity and electronic properties of the furan ring. mdpi.comacs.org For Furan, 2-[(trifluoromethyl)thio]-, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group, combined with the electronic effects of the sulfur atom, significantly influences the electron density distribution across the furan ring. DFT calculations can quantify these effects, for instance, by calculating atomic charges and mapping the electrostatic potential.
To illustrate the expected electronic properties, a hypothetical DFT calculation at the B3LYP/6-311++G(d,p) level of theory, a common method for such analyses, could yield the following types of data. researchgate.net The table below presents plausible calculated electronic properties for Furan, 2-[(trifluoromethyl)thio]- based on known substituent effects and data from related furan derivatives.
Table 1: Predicted Electronic Properties of Furan, 2-[(trifluoromethyl)thio]- from DFT Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.5 eV | Indicates the energy of the highest occupied molecular orbital; related to the ability to donate electrons. A lower value suggests lower reactivity towards electrophiles. |
| LUMO Energy | ~ -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. A lower value suggests higher reactivity towards nucleophiles. |
| HOMO-LUMO Gap | ~ 6.3 eV | The energy difference between the HOMO and LUMO; a larger gap generally correlates with higher kinetic stability. |
| Dipole Moment | ~ 3.5 D | A measure of the overall polarity of the molecule, arising from the strong electron-withdrawing nature of the -SCF₃ group. |
| Mulliken Charge on S | ~ +0.25 | The partial charge on the sulfur atom, indicating its electron-donating or -withdrawing character. |
| Mulliken Charge on C2 | ~ +0.15 | The partial charge on the carbon atom attached to the substituent, reflecting the electron-withdrawing effect. |
Note: These values are hypothetical and intended for illustrative purposes, based on general principles and data from analogous compounds.
DFT calculations are also highly effective in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra). globalresearchonline.netacs.org The accuracy of these predictions can be high enough to aid in the structural elucidation of newly synthesized compounds. d-nb.info For Furan, 2-[(trifluoromethyl)thio]-, DFT could predict the ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus, which is modulated by the -SCF₃ substituent.
For instance, the electron-withdrawing -SCF₃ group would be expected to deshield the protons on the furan ring, leading to higher chemical shifts compared to unsubstituted furan. Similarly, the carbon atoms of the furan ring would also be deshielded. The ¹⁹F NMR spectrum would be characterized by a singlet, and its chemical shift would be indicative of the electronic environment of the -CF₃ group.
The table below presents a hypothetical prediction of NMR chemical shifts for Furan, 2-[(trifluoromethyl)thio]-, based on calculations for similar structures.
Table 2: Predicted NMR Chemical Shifts (ppm) for Furan, 2-[(trifluoromethyl)thio]-
| Nucleus | Predicted Chemical Shift (ppm) | Reference Compound (Furan) |
| H3 | ~ 6.8 | 6.4 |
| H4 | ~ 6.6 | 6.4 |
| H5 | ~ 7.8 | 7.4 |
| C2 | ~ 145 | 143 |
| C3 | ~ 112 | 110 |
| C4 | ~ 115 | 110 |
| C5 | ~ 125 | 143 |
| ¹⁹F | ~ -45 | N/A |
Note: These values are illustrative and referenced against known experimental values for furan. The actual values would depend on the specific computational method and solvent model used.
Furthermore, DFT can be used to calculate other molecular properties such as bond lengths and angles. For Furan, 2-[(trifluoromethyl)thio]-, one would expect a slight elongation of the C2-S bond compared to a typical C-S single bond due to potential π-conjugation with the furan ring, and a standard C-F bond length within the trifluoromethyl group. osti.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. smu.edu
For Furan, 2-[(trifluoromethyl)thio]-, several reaction pathways could be computationally explored. A key area of interest would be its behavior in electrophilic aromatic substitution reactions. Due to the strong deactivating effect of the -SCF₃ group, these reactions would be expected to be significantly slower than for furan itself. Computational studies could map out the potential energy surface for the attack of an electrophile at the different positions of the furan ring (C3, C4, and C5). Such studies have been performed for other substituted furans and have provided valuable insights into their reactivity. acs.org
Another important class of reactions for furan derivatives is cycloaddition reactions, such as the Diels-Alder reaction. The electronic nature of the -SCF₃ substituent would influence the dienophilic or dienic character of the furan ring. Computational modeling could predict the feasibility and stereoselectivity of such reactions.
Finally, nucleophilic substitution at the furan ring is also a possibility, particularly if a good leaving group is present. acs.orgresearchgate.netdoi.orgnih.gov While the -SCF₃ group itself is not a typical leaving group, reactions involving nucleophilic attack on the furan ring could be modeled to understand the influence of this substituent.
Once potential reaction pathways are identified, computational methods can be used to calculate the energy profile for each pathway. This involves locating the transition state structure for each elementary step and calculating its energy relative to the reactants and products. The highest energy barrier along the reaction coordinate corresponds to the rate-determining step of the reaction.
For the electrophilic substitution of Furan, 2-[(trifluoromethyl)thio]-, it is likely that the formation of the sigma complex (the intermediate) would be the rate-determining step. DFT calculations could provide the activation energies for the formation of the different possible sigma complexes, thus predicting the regioselectivity of the reaction.
The table below provides a hypothetical energy profile for the electrophilic bromination of Furan, 2-[(trifluoromethyl)thio]-, illustrating the kind of data that can be obtained from such computational studies.
Table 3: Hypothetical Energy Profile (kcal/mol) for the Electrophilic Bromination of Furan, 2-[(trifluoromethyl)thio]-
| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Activation Energy (kcal/mol) |
| C3 | 25 | 30 |
| C4 | 22 | 27 |
| C5 | 18 | 23 |
Note: These are illustrative values. The actual values would be highly dependent on the level of theory and the specific electrophile.
These calculations would likely show that attack at the C5 position is kinetically and thermodynamically favored, a common trend for 2-substituted furans, although the strong deactivating nature of the -SCF₃ group would raise all the energy barriers compared to furan.
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes. epa.govbath.ac.uk For Furan, 2-[(trifluoromethyl)thio]-, the primary conformational flexibility lies in the rotation around the C2-S bond and the internal rotation of the trifluoromethyl group.
MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is achieved by solving Newton's equations of motion for the atoms of the molecule over a period of time, allowing the molecule to explore different conformations.
For Furan, 2-[(trifluoromethyl)thio]-, it is expected that the planarity of the molecule would be influenced by the steric bulk of the -SCF₃ group and any potential interactions between the sulfur and fluorine atoms with the furan ring. MD simulations could reveal the preferred dihedral angle between the furan ring and the C-S-C plane. Studies on analogous molecules like thioanisole (B89551) have shown that the orientation of the methylthio group relative to the aromatic ring is a key conformational feature. researchgate.net The presence of the bulky and electronegative trifluoromethyl group would likely introduce more complex conformational preferences.
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the molecular structure of a chemical with its macroscopic properties. researchgate.net These models are instrumental in predicting the behavior of novel or untested compounds, thereby saving time and resources that would otherwise be spent on experimental testing. conicet.gov.ar For "Furan, 2-[(trifluoromethyl)thio]-," a compound for which extensive experimental data may not be publicly available, QSPR modeling offers a valuable methodology to forecast its physicochemical properties and potential applications.
The development of a robust QSPR model follows a structured workflow. frontiersin.org It begins with the creation of a dataset of molecules with known properties that are structurally related to the target compound. For "Furan, 2-[(trifluoromethyl)thio]-," this would ideally include a series of furan derivatives with varying substituents. The three-dimensional structure of each molecule is optimized using computational chemistry methods, such as Density Functional Theory (DFT), to obtain accurate geometric and electronic parameters. digitaloceanspaces.com
From these optimized structures, a wide array of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and can be categorized as:
Constitutional (1D) descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.
Topological (2D) descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.
Geometrical (3D) descriptors: These are calculated from the 3D coordinates of the atoms and include parameters like molecular volume and surface area.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges. digitaloceanspaces.com
Once the descriptors are calculated, statistical methods are employed to build a mathematical model that links the descriptors to the property of interest. Common techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression. conicet.gov.ardigitaloceanspaces.com The goal is to create a statistically significant equation that can accurately predict the property for new compounds that fall within the model's applicability domain. researchgate.net
Detailed Research Findings
While specific QSPR studies focused solely on "Furan, 2-[(trifluoromethyl)thio]-" are not widely available in the reviewed literature, research on related furan derivatives provides a strong foundation for predicting its behavior. For instance, QSPR studies on furan derivatives as corrosion inhibitors have demonstrated a strong correlation between quantum chemical descriptors and inhibition efficiency. digitaloceanspaces.com Descriptors such as HOMO and LUMO energies, which relate to the molecule's ability to donate or accept electrons, are often critical in these models. digitaloceanspaces.com The presence of the electron-withdrawing trifluoromethyl group and the sulfur atom in "Furan, 2-[(trifluoromethyl)thio]-" would significantly influence these electronic properties.
Furthermore, studies on other fluorinated organic compounds have utilized 3D-QSAR descriptors and neural networks to predict properties like fluorophilicity, which is the affinity of a compound for a fluorous phase. researchgate.net The trifluoromethyl group in "Furan, 2-[(trifluoromethyl)thio]-" suggests that its partitioning behavior in fluorous systems could be a property of interest for QSPR modeling.
A hypothetical QSPR study for "Furan, 2-[(trifluoromethyl)thio]-" would likely involve the generation of a dataset of furan compounds with thioether and fluorinated substituents. The table below illustrates a potential set of descriptors that would be calculated for such a study.
| Descriptor Category | Specific Descriptor Example | Relevance to "Furan, 2-[(trifluoromethyl)thio]-" |
| Constitutional | Molecular Weight | Basic property influencing physical characteristics like boiling point and density. |
| Topological | Wiener Index | Describes molecular branching, which can affect intermolecular interactions. |
| Geometrical | Van der Waals Volume | Relates to the size of the molecule, influencing its fit into active sites or its diffusion properties. |
| Quantum-Chemical | HOMO Energy | Indicates the molecule's susceptibility to electrophilic attack. The sulfur atom and furan ring are key contributors. |
| Quantum-Chemical | LUMO Energy | Indicates the molecule's susceptibility to nucleophilic attack. The trifluoromethyl group strongly influences this. |
| Quantum-Chemical | Dipole Moment | Reflects the overall polarity of the molecule, affecting its solubility and intermolecular forces. |
| Quantum-Chemical | Natural Bond Orbital (NBO) Charges | Provides detailed information on the charge distribution across the atoms, highlighting reactive sites. |
The resulting QSPR model would be a mathematical equation of the form:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where Property is the chemical behavior being predicted, Dᵢ are the selected molecular descriptors, and cᵢ are the regression coefficients determined from the statistical analysis. The reliability of such a model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. researchgate.net
Lack of Sufficient Data for "Furan, 2-[(trifluoromethyl)thio]-"
Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the chemical compound "Furan, 2-[(trifluoromethyl)thio]-". This scarcity of information prevents the generation of a detailed and accurate article based on the provided outline.
Without primary research data, any attempt to create an article on its synthetic applications, such as its role as a precursor for polyfunctionalized furan derivatives, its use in constructing fused heterocyclic systems, or its application in the synthesis of thiazole, oxadiazole, and triazole derivatives, would be purely speculative and would not meet the required standards of scientific accuracy. Similarly, information regarding its potential use in asymmetric synthesis and chiral induction is not available.
Therefore, due to the absence of foundational research on "Furan, 2-[(trifluoromethyl)thio]-", it is not possible to fulfill the request for a detailed article adhering to the specified outline. Further research and publication on this particular chemical entity would be required before a comprehensive scientific review could be written.
Synthetic Utility and Applications in Advanced Organic Synthesis
Asymmetric Synthesis and Chiral Induction
Application of Chiral Catalysts in Enantioselective Furan (B31954) Derivatization
The enantioselective derivatization of furan and its derivatives is a powerful strategy for accessing optically active compounds. In the context of Furan, 2-[(trifluoromethyl)thio]-, the furan ring serves as a prochiral substrate for various asymmetric transformations. Chiral catalysts, particularly chiral Brønsted acids and Lewis acids, are instrumental in achieving high levels of stereocontrol in these reactions.
One of the most effective methods for the enantioselective functionalization of furans is the aza-Friedel–Crafts reaction. rsc.org For instance, chiral bis(phosphoric acid) catalysts have been successfully employed in the reaction of 2-methoxyfuran (B1219529) with α-ketimino esters. rsc.org These catalysts create a well-defined chiral environment that directs the approach of the electrophile to one face of the furan ring, resulting in the formation of highly enantioenriched α-amino acid derivatives. rsc.org By analogy, such a catalytic system could be applied to Furan, 2-[(trifluoromethyl)thio]-, where the electron-rich furan ring would react with suitable electrophiles, such as imines or aldehydes, under the control of a chiral phosphoric acid. The trifluoromethylthio group's electronic influence would modulate the reactivity of the furan ring, potentially influencing the reaction conditions required.
Another promising approach involves the use of chiral phosphoric acid catalysts in Petasis-Ferrier-type rearrangements of cyclic vinyl acetals, which can generate chiral furan derivatives with high enantiomeric excesses. researchgate.net This strategy highlights the ability of chiral Brønsted acids to control the stereochemical outcome of reactions involving oxocarbenium ion intermediates, a common feature in furan chemistry. researchgate.net
The table below summarizes representative chiral catalyst types that could be applied for the enantioselective derivatization of Furan, 2-[(trifluoromethyl)thio]-.
| Catalyst Type | Potential Reaction | Substrate Class | Expected Product |
| Chiral Bis(phosphoric Acid) | Aza-Friedel-Crafts Reaction | Imines | Chiral amine-substituted furan derivatives |
| Chiral Phosphoric Acid | Petasis-Ferrier Rearrangement | Cyclic Vinyl Acetals | Chiral functionalized furan derivatives |
| Chiral Imidazolidinone | Photoredox Catalysis | Aldehydes | Chiral α-functionalized furan derivatives |
| Chiral Palladium Complexes | Allylic Substitution | Allylic Electrophiles | Chiral allylated furan derivatives |
Stereocontrol Strategies for Chiral Trifluoromethylthio-Furan Adducts
Achieving high levels of stereocontrol in the synthesis of chiral adducts of Furan, 2-[(trifluoromethyl)thio]- requires a careful selection of catalysts, substrates, and reaction conditions. The primary goal is to effectively discriminate between the two faces of the furan ring or to control the geometry of newly formed stereocenters.
Catalyst-Controlled Stereoselection: The choice of the chiral catalyst is paramount. For instance, in palladium-catalyzed asymmetric allylic substitution reactions, the enantioselectivity is governed by the chiral ligand coordinated to the palladium center. acs.org Ligands such as those based on TADDOL or furanoside backbones can induce high levels of asymmetry. acs.org For Furan, 2-[(trifluoromethyl)thio]-, a nucleophilic attack on a symmetrical allylic electrophile, catalyzed by a chiral palladium complex, could install a chiral side chain on the furan ring with excellent stereocontrol. acs.org
Substrate-Controlled Stereoselection: The inherent structure of the substrate can also be exploited to direct the stereochemical outcome. However, for a planar aromatic system like furan, this is less common unless a chiral center is already present elsewhere in the molecule.
Reagent-Controlled Stereoselection: The use of chiral reagents can also induce stereoselectivity. While often less efficient in terms of atom economy than catalytic methods, it can be a viable strategy.
Mechanism-Based Stereocontrol: Understanding the reaction mechanism is crucial for devising effective stereocontrol strategies. In reactions proceeding through ion-pairing interactions, such as those catalyzed by chiral phosphoric acids, non-classical hydrogen bonds and π–π stacking interactions between the catalyst and the substrate can be key determinants of stereoselectivity. researchgate.net Computational studies, like DFT calculations, can provide insight into these interactions and aid in the rational design of catalysts and substrates for optimal stereocontrol. researchgate.net
The formation of stereoisomeric adducts, such as endo- and exo-isomers in Diels-Alder reactions, is another facet of stereocontrol. The reaction of Furan, 2-[(trifluoromethyl)thio]- as a diene with various dienophiles could lead to different stereoisomeric adducts, with the ratio often being dependent on kinetic versus thermodynamic control. rsc.org
Precursors for Specialty Chemical and Polymer Science
Furan, 2-[(trifluoromethyl)thio]- holds significant potential as a precursor for the synthesis of specialty chemicals and advanced polymers. The combination of the furan ring, a versatile and bio-based platform, with the unique properties imparted by the trifluoromethylthio group makes it an attractive monomer. ijsrst.comijabbr.com
The furan moiety can participate in various polymerization reactions. For example, furan-based compounds can be used to produce plastics, fibers, and resins. ijabbr.com The incorporation of the -SCF3 group is expected to enhance the properties of these materials, potentially leading to polymers with increased thermal stability, chemical resistance, and specific optical or electronic properties.
A particularly innovative application lies in the use of furan derivatives as latent monomers for sequence-controlled polymerization. rsc.org Furan can form reversible adducts with maleimides through a Diels-Alder reaction. These adducts can be designed to dissociate (retro-Diels-Alder) at specific temperatures, releasing the reactive monomer in a controlled fashion. rsc.org By creating stereoisomeric furan/maleimide adducts (endo and exo), which deprotect at different temperatures, it is possible to achieve one-shot sequence-controlled polymerization. rsc.org Furan, 2-[(trifluoromethyl)thio]- could be used to create such latent monomers, with the -SCF3 group potentially influencing the kinetics of the Diels-Alder and retro-Diels-Alder reactions, thus offering another handle for tuning the polymerization process.
The table below outlines potential applications of Furan, 2-[(trifluoromethyl)thio]- as a precursor in these fields.
| Application Area | Monomer Functionality | Resulting Material/Product | Potential Enhanced Properties |
| Specialty Polymers | Chain polymerization monomer | Fluorinated Polyesters/Polyamides | Increased thermal stability, hydrophobicity |
| Advanced Materials | Latent monomer (Diels-Alder adduct) | Sequence-controlled polymers | Precisely defined polymer architecture |
| Specialty Chemicals | Building block for functional molecules | Fluorinated agrochemicals or pharmaceuticals | Modified biological activity and bioavailability |
The versatility of the furan ring, combined with the property-enhancing effects of the trifluoromethylthio group, positions Furan, 2-[(trifluoromethyl)thio]- as a valuable precursor for the next generation of specialty chemicals and high-performance polymers.
Future Research Trajectories and Emerging Perspectives
Development of Innovative and Sustainable Synthetic Methods for Trifluoromethylthiolated Furans
The development of efficient and environmentally benign methods for the synthesis of trifluoromethylthiolated furans is a primary area of future research. While traditional methods often rely on harsh conditions or expensive reagents, the focus is shifting towards more sustainable approaches.
A notable advancement is the use of sodium chloride as an inexpensive and abundant catalyst for the regioselective trifluoromethylthiolation of furans. thieme-connect.comthieme-connect.com This method demonstrates high functional group tolerance and robustness, offering a greener alternative to conventional protocols. thieme-connect.com Further exploration into earth-abundant metal catalysts or even metal-free conditions is anticipated to yield more cost-effective and sustainable synthetic routes.
Another promising avenue is the development of novel trifluoromethylthiolating reagents. researchgate.net Reagents that are shelf-stable, highly reactive, and can be prepared from inexpensive starting materials are in high demand. researchgate.netnih.gov For instance, the development of CF3SO2SCF3 as a versatile and atom-efficient reagent that can generate various trifluoromethylthio species (CF3S+, CF3S-, CF3S•) opens up new possibilities for the synthesis of trifluoromethylthiolated furans under different reaction mechanisms. researchgate.net The transition-metal-free synthesis of trifluoromethylated furans using a tributylphosphine-mediated tandem acylation-Wittig reaction of β-trifluoromethyl α,β-enones also presents a mild and efficient alternative. organic-chemistry.org
Exploration of Unconventional Reactivity Modes and Mechanistic Discoveries
Understanding the reactivity of Furan (B31954), 2-[(trifluoromethyl)thio]- is crucial for its application in the synthesis of more complex molecules. Future investigations will likely explore unconventional reactivity modes beyond standard electrophilic and nucleophilic substitutions.
Radical trifluoromethylthiolation reactions are gaining traction. For example, the radical trifluoromethylthiolation/intramolecular cyclization of 4-aryl-2,3-allenoic acids has been shown to produce β-trifluoromethylthiolated butenolides, which can then be converted to trifluoromethylthiolated furan derivatives. researchgate.net Further studies into photoredox catalysis and electrochemistry could unveil novel radical pathways for the functionalization of the furan ring.
Mechanistic studies are paramount to understanding and optimizing these reactions. Detailed investigations into the role of catalysts, the nature of reactive intermediates, and the factors controlling regioselectivity will be essential. For instance, in the sodium chloride-catalyzed trifluoromethylthiolation of furans, it is proposed that an intermediate is formed, though it has not been directly observed via 19F NMR spectroscopy. thieme-connect.com Elucidating such transient species through advanced spectroscopic techniques and computational modeling will provide valuable insights for reaction design. Furthermore, exploring the dearomatizing cycloaddition reactions of trifluoromethylthiolated furans could lead to the synthesis of novel three-dimensional fluorinated structures. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Reaction Design for Furan Chemistry
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize reaction design and optimization in furan chemistry. beilstein-journals.orgengineering.org.cn These computational tools can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.orgcore.ac.uk
For the synthesis of Furan, 2-[(trifluoromethyl)thio]-, ML models can be trained on existing literature data to predict the yield and selectivity of different synthetic methods. beilstein-journals.org This can significantly reduce the number of experiments required for optimization, saving time and resources. Global models can be used to suggest general reaction conditions for new trifluoromethylthiolation reactions, while local models can fine-tune specific parameters for a given furan substrate. beilstein-journals.org
Furthermore, AI can be integrated with automated synthesis platforms (synthesis robots) to accelerate the discovery of new reactions and reactivity patterns. core.ac.uk By iteratively performing experiments and learning from the results, these systems can autonomously explore the chemical space and identify novel and efficient methods for preparing trifluoromethylthiolated furans. core.ac.uk The use of ML to predict furan content in other contexts, such as transformer oil analysis, demonstrates the potential for these techniques to be applied to various aspects of furan chemistry. researchgate.net
Design of Novel Catalytic Systems and Reagents for Selective Transformations
The development of new catalysts and reagents is a cornerstone of advancing the synthesis of Furan, 2-[(trifluoromethyl)thio]-. The focus is on achieving higher selectivity, broader substrate scope, and milder reaction conditions.
Future research will likely involve the design of sophisticated catalytic systems, including both homogeneous and heterogeneous catalysts. mdpi.com Homogeneous catalysts, such as organometallic complexes, offer high activity and selectivity, while heterogeneous catalysts provide advantages in terms of recyclability and ease of separation. mdpi.comdtu.dk For instance, palladium-catalyzed C-H bond activation has been successfully employed for the trifluoromethylthiolation of various arenes and heterocycles, and similar strategies could be adapted for the direct functionalization of furans. beilstein-journals.org
The development of new electrophilic and nucleophilic trifluoromethylthiolating reagents continues to be an active area of research. nih.govchinesechemsoc.org Shelf-stable and highly reactive reagents are crucial for late-stage functionalization, allowing for the introduction of the SCF3 group into complex molecules at a later step in the synthetic sequence. nih.govnju.edu.cn The design of reagents with tailored reactivity will enable more precise control over the trifluoromethylthiolation process. For example, N-(trifluoromethylthio)phthalimide has been used as an electrophilic SCF3 source in various transformations. chinesechemsoc.org
Interactive Data Table: Comparison of Trifluoromethylthiolation Methods
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Catalytic Trifluoromethylthiolation | Sodium Chloride | Inexpensive, abundant, eco-friendly, high regioselectivity | thieme-connect.comthieme-connect.com |
| Tandem Acylation-Wittig Reaction | Tributylphosphine | Transition-metal-free, mild conditions, high yields | organic-chemistry.org |
| Radical Cyclization | - | Access to trifluoromethylthiolated furan derivatives from allenoic acids | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the structure and purity of Furan, 2-[(trifluoromethyl)thio]-?
- Methodological Answer : Employ 1H and 13C NMR spectroscopy to confirm the presence of the furan ring and trifluoromethylthio (-SCF₃) group. The trifluoromethyl group (CF₃) typically shows a singlet in ¹⁹F NMR at ~-50 to -60 ppm. High-resolution mass spectrometry (HRMS) is critical to verify molecular weight (e.g., expected [M+H]⁺ or [M-H]⁻ peaks). For purity analysis, use HPLC with UV detection (λ ≈ 254 nm) paired with elemental analysis .
Q. How can synthetic routes to Furan, 2-[(trifluoromethyl)thio]- be optimized for reproducibility?
- Methodological Answer : Key steps include:
- Thiolation : React 2-bromofuran with trifluoromethanethiol (CF₃SH) under copper(I)-catalyzed conditions (e.g., CuI, DMF, 80°C) to introduce the -SCF₃ group.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Monitor reaction progress via TLC.
- Troubleshooting : If yields are low, test alternative catalysts (e.g., Pd-based systems) or solvents (DMSO for higher polarity) .
Q. What stability considerations are critical for storing Furan, 2-[(trifluoromethyl)thio]-?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation. The -SCF₃ group is susceptible to oxidation; monitor for disulfide formation via LC-MS. For long-term storage, use stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of Furan, 2-[(trifluoromethyl)thio]- in electrophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) (e.g., B3LYP/6-31G**) to map electron density on the furan ring. The -SCF₃ group is electron-withdrawing, directing electrophiles to the 5-position of the furan. Validate predictions experimentally via nitration (HNO₃/H₂SO₄) or halogenation (NBS in CCl₄) .
Q. What strategies resolve contradictions in reported biological activity data for trifluoromethylthio-containing furans?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols).
- SAR Studies : Systematically modify substituents (e.g., replace -SCF₃ with -SCH₃) to isolate the group’s contribution.
- Counter-screening : Test against off-target enzymes (e.g., cytochrome P450) to rule out false positives .
Q. How can the tautomeric behavior of Furan, 2-[(trifluoromethyl)thio]- derivatives affect their chemical reactivity?
- Methodological Answer : Investigate thiol-thione tautomerism using UV-Vis spectroscopy (λ shifts at ~300 nm) and ¹H NMR (disappearance of thiol proton at ~3 ppm). Stabilize tautomers via pH control (e.g., acidic buffers favor thione form) or steric hindrance (bulky substituents) .
Q. What are the mechanistic implications of the -SCF₃ group in radical-mediated reactions involving Furan, 2-[(trifluoromethyl)thio]-?
- Methodological Answer : The -SCF₃ group acts as a radical scavenger. Use EPR spectroscopy to detect thiyl radicals (R-S•). In polymerization reactions, monitor chain termination via GPC. Compare with -SCF₂H analogs to assess fluorine’s impact on radical stability .
Key Research Gaps
- Limited data on metabolite profiling in biological systems.
- Unresolved discrepancies in toxicity thresholds across in vitro models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
